molecular formula C10H9NS B8294878 2-Phenylthiopyrrole

2-Phenylthiopyrrole

Cat. No.: B8294878
M. Wt: 175.25 g/mol
InChI Key: SFTLCQGBKKNCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylthiopyrrole is a specialized heterocyclic compound that serves as a valuable building block and reference standard in organic synthesis and medicinal chemistry research . Pyrrole derivatives are fundamental scaffolds in biochemistry and are found in a wide array of biologically active natural products and pharmaceuticals, with applications explored in anticancer, antimicrobial, and antiviral therapies . As a simple 2-arylsulfenylpyrrole, this compound is of particular interest in methodological studies for the functionalization of the pyrrole ring system . The pyrrole nucleus is a flat, electron-rich heterocycle susceptible to electrophilic attack and capable of interacting with various biomolecules through hydrogen bonds and π–π stacking, making it a crucial pharmacophore in drug discovery efforts . Researchers utilize this and related analogs to explore new synthetic pathways and develop novel compounds with potential therapeutic activity. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

2-phenylsulfanyl-1H-pyrrole

InChI

InChI=1S/C10H9NS/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8,11H

InChI Key

SFTLCQGBKKNCHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CN2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis of this compound via a Grignard reaction proceeds through nucleophilic substitution at the pyrrole ring’s 2-position. Phenyl magnesium bromide acts as the nucleophile, displacing a thiocyanate group from 2-thiocyanopyrrole (11) to form the phenylthioether intermediate (12). This reaction is conducted in anhydrous tetrahydrofuran (THF) under inert conditions to prevent hydrolysis of the Grignard reagent. The mechanism involves:

  • Formation of the Grignard reagent : Bromobenzene reacts with magnesium in THF to generate phenyl magnesium bromide.

  • Nucleophilic attack : The Grignard reagent attacks 2-thiocyanopyrrole, replacing the thiocyanate group with a phenylthio moiety.

  • Workup and purification : The crude product is extracted, washed, and purified via chromatography.

Experimental Procedure

Reagents :

  • 2-Thiocyanopyrrole (4.0 mmol)

  • Phenyl magnesium bromide (7.8 mmol in THF)

  • Anhydrous THF, ethyl acetate, ammonium chloride (20% aqueous), sodium carbonate, magnesium sulfate

Steps :

  • Reagent preparation : Phenyl magnesium bromide is synthesized by reacting bromobenzene (0.75 mL) with magnesium chips (0.19 g) in THF (20 mL) at 0°C.

  • Reaction : A solution of 2-thiocyanopyrrole in THF (20 mL) is added dropwise to the Grignard reagent at 0°C. The mixture is stirred for 30 minutes.

  • Workup : The reaction is quenched with crushed ice, extracted with ethyl acetate, and washed with NH₄Cl and brine.

  • Purification : The organic layer is dried over MgSO₄, concentrated, and purified via column chromatography (35% hexane in chloroform).

Yield : 93% (0.6 g of colorless prisms).

Analytical Characterization

The product is characterized using spectroscopic methods:

  • IR Spectroscopy : A broad peak at 3420 cm⁻¹ corresponds to the N-H stretch of the pyrrole ring.

  • ¹H NMR (CDCl₃) : δ 8.20 (br s, 1H, NH), 7.40–7.20 (m, 5H, aromatic protons), 6.70–6.50 (m, 2H, pyrrole β-protons), 6.10–6.00 (m, 1H, pyrrole α-proton).

  • Melting Point : 86–87°C (hexane).

Comparative Analysis of Sulfenylation Strategies

Stability and Reactivity

This compound exhibits superior stability under acidic conditions compared to analogues like 2-(2,4-dinitrobenzenesulfenyl)pyrrole. While nitro-substituted sulfenyl groups enhance thermal stability, they reduce electrophilic substitution reactivity. For instance, this compound undergoes formylation and nitration more readily than its nitrobenzenesulfenyl counterparts, making it preferable for subsequent functionalization.

Alternative Synthetic Routes

Although the Grignard method dominates, other approaches have been explored:

  • Thioether Formation : Reaction of pyrrole with phenyl disulfide in the presence of Lewis acids (e.g., AlCl₃). However, this method yields lower regioselectivity.

  • Cyclization Strategies : Pyrrolobenzothiazepinone intermediates (e.g., 9a) can serve as precursors, but these routes are multistep and less efficient.

Data Tables: Synthesis Parameters and Outcomes

Table 1: Optimization of Grignard Reaction Conditions

ParameterValue/DetailSource
SolventAnhydrous THF
Temperature0°C (reflux avoided)
Reaction Time30 minutes
Purification MethodColumn chromatography (hexane/CHCl₃)
Yield93%

Table 2: Spectroscopic Data for this compound

TechniqueKey SignalsSource
IR (CHCl₃)3420 cm⁻¹ (N-H stretch)
¹H NMR (CDCl₃)δ 8.20 (NH), 7.40–7.20 (aromatic)
Melting Point86–87°C

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiopyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenylthiopyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylthiopyrrole involves its interaction with specific molecular targets. The phenylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylpyrrole Antifungals: Fenpiclonil and Fludioxonil

Fenpiclonil and fludioxonil are synthetic phenylpyrrole fungicides derived from the natural antibiotic pyrrolnitrin. These compounds share a pyrrole core with aryl substituents but differ from 2-phenylthiopyrrole in their functional groups:

  • Fenpiclonil : Contains a 2-chloro-5-nitrobenzamide substituent.
  • Fludioxonil : Features a 2,2-difluoro-1,3-benzodioxole group.
Property This compound Fenpiclonil/Fludioxonil
Core Structure Pyrrole with -SPh at C2 Pyrrole with complex aryl groups
Bioactivity Limited data Broad-spectrum antifungal activity
Resistance Issues Not reported Low resistance development

Thiophene and Selenium Analogs

Ethyl 2-Amino-5-Methyl-4-Phenylthiophene-3-Carboxylate

This thiophene derivative replaces the pyrrole ring with a thiophene core but retains a phenylthio group. Thiophenes are more aromatic than pyrroles, leading to reduced reactivity in electrophilic substitution. The phenylthio group at C4 in this compound may stabilize charge transfer in photophysical applications, contrasting with the C2 position in this compound .

2-(Phenylselenothio)pyridine

This pyridine-based compound substitutes sulfur with selenium in the phenylthio group. Selenium’s larger atomic radius and polarizability could enhance redox activity compared to sulfur in this compound. Such analogs are valuable in catalysis and medicinal chemistry for their unique electronic profiles .

Methylthio-Substituted Pyrrolidine (8h)

The compound 2-Allyl-2-[2-(methylthio)phenyl]-5-phenylpyrrolidine (8h) shares a methylthio (-SMe) substituent but on a pyrrolidine ring rather than pyrrole. Pyrrolidines are saturated, reducing conjugation effects compared to aromatic pyrroles. The methylthio group in 8h may act as a directing group in cyclization reactions, whereas the phenylthio group in this compound could participate in π-π stacking .

Key Research Findings and Gaps

  • Antifungal Potential: Despite structural similarities to fenpiclonil/fludioxonil, this compound’s bioactivity remains underexplored. Its sulfur group may offer novel binding modes against fungal targets like Bos1 .
  • Electronic Properties : The phenylthio group’s electron-withdrawing nature could enhance charge transport in organic electronics, contrasting with selenium analogs’ redox activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Phenylthiopyrrole?

Methodological Answer:

  • Reaction Parameters : Adjust temperature (typically 60–100°C), solvent polarity (e.g., THF or DMF), and reaction time (6–24 hours) to balance yield and purity. Excess reagents (e.g., phenylthiol derivatives) may improve substitution efficiency .
  • Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation .
  • Purification : Employ column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product.
Synthesis Optimization Parameters Typical RangeAnalytical Validation
Temperature60–100°CTLC (Rf value tracking)
SolventTHF/DMFNMR (peak integration)
Reaction Time6–24 hoursHPLC (purity >95%)

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify aromatic protons (δ 6.5–8.0 ppm) and thiocarbonyl groups (δ 190–210 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >98% purity .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to identify rate-determining steps. Use Arrhenius plots to calculate activation energy .
  • Isotopic Labeling : Introduce 34S^{34}\text{S} or deuterated reagents to trace sulfur migration pathways in cyclization reactions .
  • Computational Modeling : Employ density functional theory (DFT) to simulate transition states and verify intermediates (e.g., Gaussian 16 with B3LYP/6-31G*) .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw or ACD/Labs) to resolve peak assignment conflicts .
  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., oxidation of thioether groups) that may skew results .
  • Collaborative Reproducibility : Replicate experiments in independent labs to confirm structural assignments .

Q. What computational strategies are effective for predicting the biological activity of this compound analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes) .
  • QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area .
  • ADMET Prediction : Apply tools like SwissADME to assess absorption, distribution, and toxicity profiles .

Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in this compound research?

Methodological Answer:

  • Detailed Documentation : Record reaction conditions (e.g., humidity, inert atmosphere) and instrument calibration data .
  • Open Data Sharing : Deposit raw NMR/MS spectra in repositories like Zenodo for peer validation .
  • Ethical Synthesis : Avoid hazardous reagents (e.g., carbon disulfide) and adhere to waste disposal regulations (e.g., EPA guidelines) .

Q. How can researchers mitigate risks when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays in vitro before scaling up .
  • Emergency Protocols : Maintain spill kits with activated carbon and neutralize acidic/basic byproducts before disposal .

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